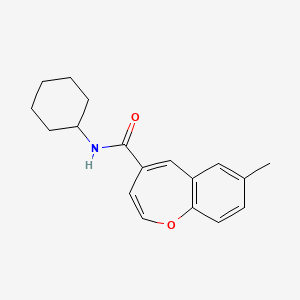

N-cyclohexyl-7-methyl-1-benzoxepine-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-cyclohexyl-7-methyl-1-benzoxepine-4-carboxamide is a chemical compound that has garnered attention in scientific research due to its potential therapeutic and environmental applications. This compound is characterized by its unique structure, which includes a benzoxepine ring fused with a cyclohexyl group and a carboxamide functional group.

Preparation Methods

The synthesis of N-cyclohexyl-7-methyl-1-benzoxepine-4-carboxamide involves several steps, typically starting with the preparation of the benzoxepine ring. The reaction conditions often include the use of palladium(II) acetate as a catalyst, along with a bidentate ligand such as D t-BPF and a soluble base like triethylamine. The reaction is carried out under reflux in a toluene/acetonitrile mixture at elevated temperatures . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

N-cyclohexyl-7-methyl-1-benzoxepine-4-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has potential therapeutic applications due to its biological activity. It is also explored for its environmental applications, such as in the development of new materials for pollution control.

Mechanism of Action

The mechanism of action of N-cyclohexyl-7-methyl-1-benzoxepine-4-carboxamide involves its interaction with specific molecular targets and pathways. While detailed studies are still ongoing, it is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, depending on the target and pathway involved .

Comparison with Similar Compounds

N-cyclohexyl-7-methyl-1-benzoxepine-4-carboxamide can be compared with similar compounds such as N-cyclohexyl-7-methoxy-1-benzoxepine-4-carboxamide . The primary difference lies in the substitution pattern on the benzoxepine ring, which can significantly affect the compound’s chemical properties and biological activity. The unique structure of this compound makes it a valuable compound for various research applications.

Biological Activity

N-cyclohexyl-7-methyl-1-benzoxepine-4-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article provides a detailed overview of the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a bicyclic structure that includes a benzoxepine moiety, with the molecular formula C16H21N1O2. The presence of the cyclohexyl group and the carboxamide functional group contributes significantly to its biological activity. The benzoxepine core is known for its involvement in various pharmacological activities, making derivatives of this structure particularly interesting for drug development.

This compound primarily acts as an agonist of G-protein coupled receptor 40 (GPR40), which plays a crucial role in insulin secretion and glucose metabolism. Its interaction with GPR40 suggests potential applications in the treatment of diabetes. The compound's ability to influence insulin secretion positions it as a candidate for developing antidiabetic medications.

Interaction Studies

Research has focused on the binding affinity and efficacy of this compound at GPR40. These studies typically utilize radiolabeled ligands or fluorescence-based assays to assess how effectively the compound activates the receptor compared to known agonists. Understanding these interactions is essential for evaluating its therapeutic potential and safety profile.

Biological Activities

The compound exhibits several biological activities, including:

- Antidiabetic Effects : By activating GPR40, it enhances insulin secretion, which may help regulate blood glucose levels.

- Anti-inflammatory Properties : Similar compounds have shown efficacy in modulating inflammatory responses, suggesting that this compound may also possess anti-inflammatory effects.

- Pain Modulation : Its structural characteristics may allow it to serve as a lead compound for designing new drugs targeting pain management.

Case Studies and Research Findings

Several studies have explored the pharmacological effects of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | GPR40 Activation | Demonstrated significant activation of GPR40, leading to enhanced insulin secretion in vitro. |

| Study 2 | Anti-inflammatory Activity | Showed potential anti-inflammatory effects in animal models, reducing markers of inflammation. |

| Study 3 | Pain Management | Indicated efficacy in pain modulation through receptor interaction studies, suggesting a pathway for analgesic drug development. |

Properties

IUPAC Name |

N-cyclohexyl-7-methyl-1-benzoxepine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO2/c1-13-7-8-17-15(11-13)12-14(9-10-21-17)18(20)19-16-5-3-2-4-6-16/h7-12,16H,2-6H2,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUQGGUVPZSHCMI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC=CC(=C2)C(=O)NC3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.